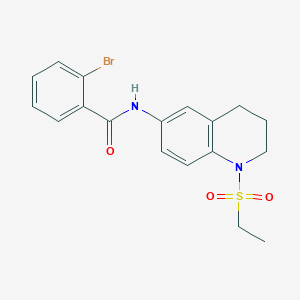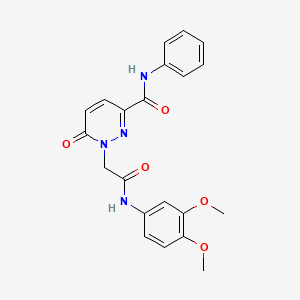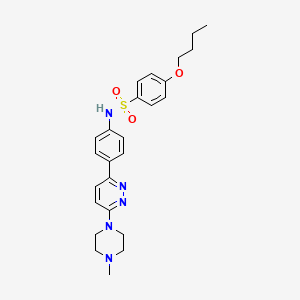
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide
Overview
Description
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide selectively targets mutated EGFR by irreversibly binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. The irreversible binding also allows for sustained inhibition of the mutated EGFR, which is important in overcoming resistance to first-generation EGFR inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for mutated EGFR, with minimal off-target effects on normal cells. It has a half-life of approximately 25 hours and is primarily metabolized in the liver. Common side effects include diarrhea, rash, and nausea.
Advantages and Limitations for Lab Experiments
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity for mutated EGFR and its irreversible binding mechanism. However, it also has limitations, such as the need for a specific mutation in the EGFR gene for it to be effective and the potential for resistance to develop over time.
Future Directions
Future research on N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide could focus on several areas, including:
1. Combination therapy with other drugs to enhance its therapeutic effect
2. Development of biomarkers to predict response to treatment
3. Investigation of resistance mechanisms and development of strategies to overcome them
4. Exploration of its potential in other types of cancer with EGFR mutations
Conclusion:
This compound is a promising third-generation EGFR inhibitor that has shown efficacy in the treatment of NSCLC with EGFR T790M mutation. Its selective binding to mutated EGFR and irreversible mechanism of action make it a valuable tool for cancer research. Future research on this compound could lead to further improvements in cancer treatment and management.
Scientific Research Applications
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common resistance mechanism to first-generation EGFR inhibitors. This compound has also been studied in combination with other drugs, such as the immune checkpoint inhibitor durvalumab, to enhance its therapeutic effect.
properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-18-7-13-22(31-2)23(17-18)32(29,30)27-20-10-8-19(9-11-20)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBFOKBCQNNWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B3311966.png)


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B3311985.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3311993.png)
![3,4-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312004.png)
![4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312006.png)

